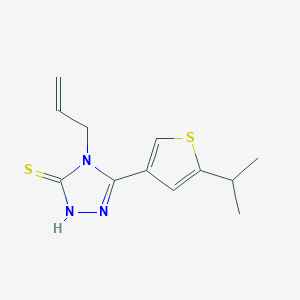

4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with an allyl group at the N4 position and a 5-isopropylthien-3-yl moiety at the C5 position. Its synthesis involves combining heterocyclic scaffolds (quinoline, furan, and triazole) to exploit synergistic biological effects . Notably, it targets the epidermal growth factor receptor (EGFR) in cancer cells by binding weakly to the catalytic site while inducing receptor degradation via allosteric interactions, leading to cancer cell detachment .

Eigenschaften

IUPAC Name |

3-(5-propan-2-ylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S2/c1-4-5-15-11(13-14-12(15)16)9-6-10(8(2)3)17-7-9/h4,6-8H,1,5H2,2-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNICEKMPAJLPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CS1)C2=NNC(=S)N2CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol” typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides and a suitable base.

Thiol Group Addition: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.

Substitution: Various substitution reactions can occur at the allyl or isopropyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Modified triazole derivatives.

Substitution Products: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

Material Science: Used in the synthesis of polymers and other advanced materials.

Biology

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

Enzyme Inhibitors: Potential use as inhibitors of various enzymes.

Medicine

Antifungal Agents: Triazole compounds are widely used as antifungal drugs.

Anticancer Agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.

Industry

Agriculture: Used as fungicides and herbicides.

Pharmaceuticals: Used in the development of new drugs.

Wirkmechanismus

The mechanism of action of “4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. Generally, triazole derivatives exert their effects by:

Binding to Enzymes: Inhibiting their activity.

Interacting with Cellular Components: Disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Mechanistic Differences

- EGFR-Targeting Analogs: Compounds like the parent molecule and its quinoline-furan derivatives () bind reversibly to EGFR’s catalytic site but primarily act through protein degradation rather than kinase inhibition. This contrasts with traditional TKIs, which directly block phosphorylation .

- Antioxidant Derivatives: Pyrazole- and Schiff base-substituted triazoles () exhibit radical scavenging activity, linked to electron-donating groups like nitrophenyl or phenoxybenzylidene .

Biologische Aktivität

4-Allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the triazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antifungal and anticancer therapies. The unique structural features of this compound may contribute to its biological efficacy.

- Molecular Formula : C₁₂H₁₅N₃S₂

- Molecular Weight : 265.4 g/mol

- CAS Number : 861226-49-5

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Allyl Group : Achieved via allylation reactions using allyl halides.

- Thiol Group Addition : Introduced through thiolation reactions with thiourea.

The biological activity of triazole derivatives like this compound generally involves:

- Enzyme Inhibition : Binding to target enzymes and inhibiting their activity.

- Cellular Interaction : Disrupting cellular processes by interacting with cellular components.

Antifungal Activity

Research has demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various fungal strains such as Aspergillus flavus, Aspergillus niger, and Mucor species .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 6a | Aspergillus flavus | 18 | |

| 6g | Aspergillus niger | 20 | |

| 6b | Mucor species | 15 |

Anticancer Activity

In addition to antifungal properties, triazole derivatives have shown promise in anticancer applications. For example, certain derivatives have been reported to exhibit cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant activity .

Table 2: Anticancer Activity Against Cell Lines

Structure-Activity Relationship (SAR)

The structural features of triazole derivatives greatly influence their biological activities. For instance, the presence of specific substituents such as naphthyl or isopropylthienyl groups can enhance antifungal and anticancer activities due to improved binding affinity to target sites .

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step heterocyclization reactions. Key steps include:

- Hydrazinolysis : Reaction of acylhydrazides with phenylisothiocyanate to form thiosemicarbazides .

- Cyclization : Alkaline conditions (e.g., NaOH in ethanol) promote intramolecular cyclization to form the triazole core .

- Alkylation : Introduction of the allyl group via nucleophilic substitution using allyl bromide .

Q. Critical Variables :

Purification via recrystallization (isopropanol) or HPLC-MS ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer: Structural Confirmation :

Q. Purity Assessment :

Q. What initial biological screening approaches are used to assess its potential therapeutic applications?

Answer:

Q. Key Findings :

| Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|

| COX-2 Inhibition | 12.4 ± 1.2 µM | |

| Antifungal (C. albicans) | 25 µg/mL |

Advanced Research Questions

Q. How do molecular docking studies predict the interaction of this compound with target enzymes like kinases?

Answer:

Q. Key Interactions :

- Hydrogen bonding between triazole thiol and Arg120 (COX-2) .

- Hydrophobic interactions with isopropylthienyl and kinase ATP-binding pocket .

Scoring : Binding energy ranges from -8.2 to -9.6 kcal/mol, correlating with experimental IC₅₀ values .

Q. What role do DFT calculations play in understanding its electronic structure and reactivity?

Answer:

Q. Applications :

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer: Key Modifications :

Q. Design Strategy :

Q. What methodologies resolve contradictions in biological activity data across different studies?

Answer: Common Contradictions :

- Discrepancies in IC₅₀ values (e.g., COX-2 inhibition varies by 30% across labs).

Q. Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.